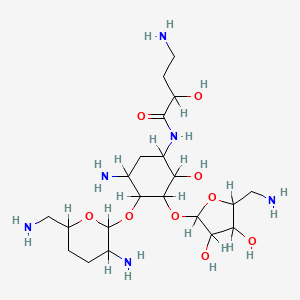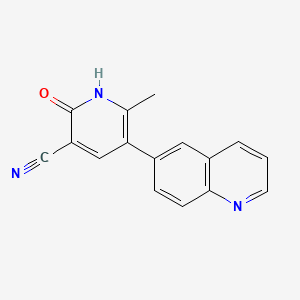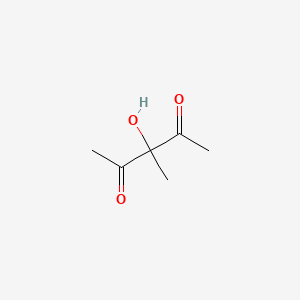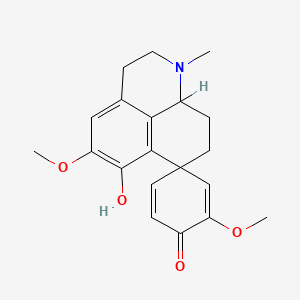
beta-Cyclocostunolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Cyclocostunolide is a naturally occurring sesquiterpene lactone, commonly found in various medicinal plants. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound’s unique structure and bioactivity make it a subject of interest in both pharmaceutical and chemical research.
准备方法
Synthetic Routes and Reaction Conditions: Beta-Cyclocostunolide can be synthesized through several methods, including the cyclization of costunolide derivatives. One common synthetic route involves the use of costunolide as a starting material, which undergoes cyclization under acidic conditions to form this compound. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources, such as the roots of medicinal plants like Saussurea lappa. The extraction process involves solvent extraction followed by purification using chromatographic techniques. This method ensures the isolation of this compound in high purity and yield.
化学反应分析
Types of Reactions: Beta-Cyclocostunolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydro-beta-Cyclocostunolide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Beta-Cyclocostunolide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying sesquiterpene lactone chemistry.
Biology: The compound is studied for its biological activities, including its role in modulating inflammatory pathways and its cytotoxic effects on cancer cells.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of natural product-based pharmaceuticals and as a bioactive ingredient in cosmetic formulations.
作用机制
The mechanism of action of beta-Cyclocostunolide involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
相似化合物的比较
Beta-Cyclocostunolide can be compared with other sesquiterpene lactones, such as:
Costunolide: Similar in structure but lacks the cyclized ring present in this compound.
Parthenolide: Another sesquiterpene lactone with similar anti-inflammatory and anticancer properties but different molecular targets.
Artemisinin: Known for its antimalarial activity, it shares the lactone ring structure but has a different mechanism of action.
Uniqueness: this compound’s unique cyclized structure and its broad spectrum of biological activities distinguish it from other sesquiterpene lactones. Its ability to modulate multiple molecular pathways makes it a versatile compound in both research and therapeutic applications.
属性
CAS 编号 |
2221-82-1 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15+/m0/s1 |
InChI 键 |
XUYAKPXYKQEFPD-SFDCQRBFSA-N |
SMILES |
CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3 |
手性 SMILES |
C[C@]12CCCC(=C)[C@@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3 |
规范 SMILES |
CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2,10-Diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid](/img/structure/B1205633.png)




